Ensuring reproducible chromone or flavonoid synthesis demands an ortho-hydroxyacetophenone with the correct 5-alkyl chain. 1-(2-Hydroxy-5-propylphenyl)ethanone (CAS 1990-24-5) delivers the exact ortho-hydroxy motif required for intramolecular hydrogen bonding and efficient cyclization, while the 5-propyl group provides tailored lipophilicity and steric bulk. • Reliable chromone formation-no isomeric byproducts. • Solid form simplifies automated dispensing compared to liquid analogs. • Consistent batch purity supports scalable workflows. Procure with confidence from SMolecule.
1-(2-Hydroxy-5-propylphenyl)ethanone (CAS 1990-24-5) is a substituted ortho-hydroxyacetophenone, a class of compounds widely used as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and performance materials. The defining features of this class—an ortho-hydroxyl group and an acetyl group—enable intramolecular hydrogen bonding and facilitate key cyclization reactions for producing complex heterocyclic scaffolds like chromones and flavonoids. The 5-propyl substituent provides specific steric and lipophilic properties that differentiate it from other analogs, influencing solubility, reactivity, and the final properties of downstream products.
Substituting 1-(2-Hydroxy-5-propylphenyl)ethanone with its para-hydroxy isomer or analogs with different alkyl chains (e.g., methyl, ethyl, or none) is unreliable for reproducible outcomes. The ortho-position of the hydroxyl group is essential for intramolecular hydrogen bonding, which governs reaction pathways like chromone synthesis and is absent in the para-isomer (e.g., 4-hydroxyacetophenone). Furthermore, the length of the 5-alkyl chain directly modulates lipophilicity, melting point, and solubility, which are critical process parameters. Changing the chain from propyl to methyl or removing it entirely alters these physical properties, impacting formulation compatibility, reaction kinetics, and purification protocols, making direct substitution a high-risk decision in scaled-up synthesis or material formulation.
This compound is specified as a non-interchangeable starting material for the synthesis of certain high-value pharmaceutical intermediates. For example, in patented routes to novel cannabinoid analogs, 1-(2-Hydroxy-5-propylphenyl)ethanone is the required structural precursor. The 5-propyl group is not an arbitrary choice but a fundamental component of the final molecule's structure, making substitution with methyl, ethyl, or other analogs synthetically non-viable for achieving the target compound.
| Evidence Dimension | Precursor role in synthesis |
| Target Compound Data | Required starting material for specific, patented synthetic routes. |
| Comparator Or Baseline | Analogs like 1-(2-Hydroxy-5-methylphenyl)ethanone or 1-(2-Hydroxyphenyl)ethanone. |
| Quantified Difference | Qualitatively non-interchangeable; substitution results in a different final product. |
| Conditions | Multi-step organic synthesis of complex pharmaceutical targets. |
For target molecules where a 5-propylphenyl moiety is essential, this exact precursor is required, eliminating the possibility of using cheaper or more common analogs.
The synthesis of ortho-hydroxyaryl ketones via Fries rearrangement is temperature-dependent, with higher temperatures favoring the ortho-product. In the synthesis of alkylated hydroxyacetophenones from their respective phenolic esters, controlling conditions to favor the ortho-isomer (the target compound) over the para-isomer is a key process advantage. High ortho-selectivity simplifies purification, reduces waste, and increases the effective yield of the desired precursor, 1-(2-Hydroxy-5-propylphenyl)ethanone, compared to reaction conditions that produce significant amounts of the para-substituted byproduct.
| Evidence Dimension | Isomeric purity in synthesis |
| Target Compound Data | Favored by high-temperature Fries rearrangement conditions. |
| Comparator Or Baseline | 1-(4-Hydroxy-3-propylphenyl)ethanone (para-isomer), which is favored at lower temperatures. |
| Quantified Difference | Reaction conditions can be tuned to selectively produce the ortho product, which is critical for applications requiring this specific isomer. |
| Conditions | Lewis acid-catalyzed Fries rearrangement of a phenolic ester. |
Procuring this specific ortho-isomer bypasses the significant purification challenges and yield losses associated with separating it from its para-isomer byproduct.
Unlike its parent compound, 2'-Hydroxyacetophenone, which is a liquid at room temperature, 1-(2-Hydroxy-5-propylphenyl)ethanone is a solid with a defined melting point. This distinction is critical for processability and handling. The solid form allows for precise weighing, stable storage, and controlled addition in reactions, avoiding the challenges associated with handling a viscous liquid like the unsubstituted analog.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Solid |
| Comparator Or Baseline | 2'-Hydroxyacetophenone (unsubstituted parent compound): Liquid |
| Quantified Difference | Qualitative difference in physical state (Solid vs. Liquid). |
| Conditions | Standard laboratory conditions (approx. 20-25 °C). |
The solid state of the propyl-substituted compound simplifies material handling, improves dosing accuracy, and enhances storage stability compared to its liquid parent compound.
This compound is the right choice when the synthetic goal is a chromone or flavonoid scaffold bearing a C-5 propyl group. The ortho-hydroxyacetophenone structure is primed for efficient cyclization, and the propyl group imparts specific lipophilicity and steric bulk required for tuning the biological activity or material properties of the final product.
When a synthetic route demands a 2-acetyl-4-propylphenol moiety as a non-negotiable structural fragment, this is the necessary precursor. Its use is indicated in multi-step syntheses where analogs would lead to incorrect final products, particularly in the development of specialty therapeutics.
In processes where precise, automated, or large-scale addition of reagents is required, the solid nature of this compound offers a distinct advantage over liquid analogs like 2'-hydroxyacetophenone. It is the preferred choice for workflows where handling viscosity, volatility, or liquid measurement is a process bottleneck.